Molecular Weight and LogP Differentiation: 2-Methyl vs. 4-Methyl vs. Unsubstituted Piperidinyl Isonicotinic Acids
The target compound exhibits a computed partition coefficient (XLogP3-AA) of 2.1, which is identical to its 4-methyl regioisomer but higher than the unsubstituted analog (XLogP3-AA of 1.8) [1]. Its molecular weight of 220.27 g/mol is greater than the unsubstituted 2-(piperidin-1-yl)isonicotinic acid (206.24 g/mol) but equal to the 4-methyl analog [2]. This specific combination of lipophilicity and molecular weight defines a distinct chemical space for property optimization.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1, MW = 220.27 g/mol |
| Comparator Or Baseline | 2-(piperidin-1-yl)isonicotinic acid (XLogP3-AA = 1.8, MW = 206.24 g/mol); 2-(4-methylpiperidin-1-yl)isonicotinic acid (XLogP3-AA = 2.1, MW = 220.27 g/mol) |
| Quantified Difference | ΔXLogP = +0.3 vs. unsubstituted; ΔMW = +14.03 g/mol vs. unsubstituted. No difference in MW and XLogP vs. 4-methyl analog. |
| Conditions | XLogP3-AA values computed by PubChem release 2025.09.15. |
Why This Matters
The higher lipophilicity compared to the unsubstituted analog may enhance membrane permeability, a critical factor in cell-based assays and in vivo studies, while the distinct molecular weight provides a different mass for LC-MS analytical tracking.
- [1] PubChem. (2025). Computed XLogP3-AA values for CID 43176701 (target), CID 6484237 (unsubstituted analog), and CID 43176702 (4-methyl analog). View Source
- [2] PubChem. (2025). Molecular weight data for CID 43176701, CID 6484237, and CID 43176702. View Source
